2-Tert-butoxy-3-cyclopropoxy-N-methylpyridin-4-amine
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Overview
Description
2-Tert-butoxy-3-cyclopropoxy-N-methylpyridin-4-amine is a chemical compound with the molecular formula C13H20N2O2 and a molecular weight of 236.31 g/mol This compound is of interest due to its unique structural features, which include a tert-butoxy group, a cyclopropoxy group, and a pyridin-4-amine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxy-3-cyclopropoxy-N-methylpyridin-4-amine typically involves multi-step organic synthesis techniques. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boron reagents with halides in the presence of a palladium catalyst under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butoxy-3-cyclopropoxy-N-methylpyridin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential biological activity.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-Tert-butoxy-3-cyclopropoxy-N-methylpyridin-4-amine involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the context of its application, such as its role in a chemical reaction or its biological activity. Detailed studies would be required to elucidate the precise molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Tert-butoxy-3-cyclopropoxy-N-methylpyridin-4-amine include other substituted pyridines with tert-butoxy and cyclopropoxy groups, such as:
- 4-Tert-butoxy-3-cyclopropoxy-N-methylpyridin-2-amine
- 2-Tert-butoxy-4-cyclopropoxy-N-methylpyridin-3-amine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and potential applications. The combination of tert-butoxy and cyclopropoxy groups with the pyridin-4-amine core provides a distinct set of properties that can be leveraged in various research contexts.
Properties
Molecular Formula |
C13H20N2O2 |
---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
3-cyclopropyloxy-N-methyl-2-[(2-methylpropan-2-yl)oxy]pyridin-4-amine |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12-11(16-9-5-6-9)10(14-4)7-8-15-12/h7-9H,5-6H2,1-4H3,(H,14,15) |
InChI Key |
DWKREQNKGLFKRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=NC=CC(=C1OC2CC2)NC |
Origin of Product |
United States |
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